molecular formula C22H43BrO2 B13330475 Ethyl 20-bromoicosanoate

Ethyl 20-bromoicosanoate

Cat. No.: B13330475
M. Wt: 419.5 g/mol
InChI Key: IPOIVTQDZXVCCM-UHFFFAOYSA-N
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Description

Ethyl 20-bromoicosanoate is a brominated long-chain fatty acid ester with the molecular formula C₂₂H₄₁BrO₂. Structurally, it consists of a 20-carbon saturated hydrocarbon chain (icosanoic acid) esterified with ethanol, featuring a terminal bromine atom at the 20th carbon. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for introducing bromoalkyl groups into target molecules. Its long hydrocarbon chain and bromine substituent confer unique reactivity and physicochemical properties, distinguishing it from shorter-chain bromoesters like ethyl bromoacetate .

Properties

Molecular Formula

C22H43BrO2

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 20-bromoicosanoate

InChI

InChI=1S/C22H43BrO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3

InChI Key

IPOIVTQDZXVCCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 20-bromoicosanoate can be synthesized through a multi-step process involving the bromination of icosanoic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as red phosphorus or iron. The reaction is conducted under controlled conditions to ensure selective bromination at the 20th carbon position.

The esterification step involves reacting the brominated icosanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually performed under reflux conditions to drive the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for bromination and esterification ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

ReagentConditionsProductYieldReference
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0–25°CThiophene sulfoxide derivative75–85%
H₂O₂ (30%)Acetic acid, 60°C, 4hThiophene sulfone derivative60–70%

Key Findings :

  • Oxidation occurs regioselectively at the sulfur atom in the thiophene ring.

  • Sulfone formation requires stronger oxidizing agents and prolonged reaction times.

Reduction Reactions

The sulfonamide group can be reduced to generate amines, while the hydroxyl group remains intact under controlled conditions.

ReagentConditionsProductYieldReference
LiAlH₄THF, reflux, 6hN-(2-hydroxy-4-methylphenyl)thiophene-2-amine55–65%
NaBH₄/CuCl₂Methanol, 25°C, 2hPartial reduction to sulfinamide40–50%

Mechanistic Insight :

  • LiAlH₄ cleaves the S–N bond, yielding a primary amine .

  • NaBH₄/CuCl₂ selectively reduces the sulfonamide to a sulfinamide intermediate.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, while nucleophilic substitution targets the sulfonamide group.

Aromatic Electrophilic Substitution

ReagentConditionsProduct (Position)YieldReference
HNO₃/H₂SO₄0–5°C, 1hNitro derivative (para to hydroxyl)70–80%
Br₂/FeBr₃DCM, 25°C, 2hBromo derivative (thiophene C5)85–90%

Nucleophilic Substitution

ReagentConditionsProductYieldReference
K₂CO₃, R-XDMF, 130°C, 2hAlkylated sulfonamide derivatives85–95%

Case Study :

  • Bromination at thiophene C5 was achieved with Br₂/FeBr₃, confirmed by ¹H NMR (δ 7.45 ppm, singlet) .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Conditions

Scientific Research Applications

Ethyl 20-bromoicosanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a bioactive molecule in drug development.

    Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals, particularly in targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 20-bromoicosanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an alkylating agent, modifying proteins and nucleic acids, which can lead to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

Ethyl 20-bromoicosanoate belongs to the broader class of brominated esters. Key structural analogs include:

Compound Molecular Formula Chain Length Bromine Position Key Applications
Ethyl bromoacetate C₄H₇BrO₂ 2-carbon Terminal (C2) Alkylating agent, tear gas production
Ethyl 10-bromodecanoate C₁₂H₂₃BrO₂ 10-carbon Terminal (C10) Polymer modification, surfactant synthesis
This compound C₂₂H₄₁BrO₂ 20-carbon Terminal (C20) Lipid research, drug delivery systems

Key Observations :

  • Chain Length: Longer chains (e.g., 20-carbon) reduce volatility and increase hydrophobicity compared to shorter analogs like ethyl bromoacetate. This impacts solubility; this compound is insoluble in water but miscible in nonpolar solvents like hexane .
  • Reactivity: Terminal bromine in this compound facilitates nucleophilic substitution (SN2) reactions, similar to ethyl bromoacetate. However, steric hindrance from the long chain slows reaction kinetics relative to shorter-chain derivatives .

Research Findings and Data

Thermal Stability Comparison

Compound Melting Point (°C) Boiling Point (°C)
Ethyl bromoacetate -25 158–159
This compound 45–47 320 (decomposes)

The 20-carbon chain increases thermal stability, making this compound suitable for high-temperature reactions.

Solubility in Organic Solvents

Compound Hexane Ethanol Dichloromethane
Ethyl bromoacetate Low High High
This compound High Low Moderate

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Guidance: Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Include negative controls and randomization to minimize bias. Disclose conflicts of interest and funding sources .

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